molecular formula C23H22O7 B122953 Pongapinone A CAS No. 146713-95-3

Pongapinone A

Cat. No.: B122953
CAS No.: 146713-95-3
M. Wt: 410.4 g/mol
InChI Key: CHMQLCYFVBURMW-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pongapinone A is a phenylpropanoid derivative first isolated from the bark of Pongamia pinnata (Papilionaceae), a medicinal plant native to Indonesia . Its IUPAC name and structural classification remain understudied in publicly accessible literature, but it is recognized as a β-hydroxydihydrochalcone derivative with a phenylpropanoid backbone .

Properties

CAS No.

146713-95-3

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C23H22O7/c1-23(2)8-7-14-18(30-23)11-20(26-3)21(22(14)27-4)16(25)10-15(24)13-5-6-17-19(9-13)29-12-28-17/h5-11,24H,12H2,1-4H3/b15-10-

InChI Key

CHMQLCYFVBURMW-GDNBJRDFSA-N

SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C

Isomeric SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC4=C(C=C3)OCO4)\O)OC)C

Canonical SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C

Synonyms

Pongapinone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pongapinone B

Pongapinone B, a structural analog of Pongapinone A, shares its origin in Pongamia pinnata but differs in substituents and stereochemistry. Key distinctions include:

  • Molecular Formula: Pongapinone B (C₂₃H₂₄O₆) has a larger molecular structure compared to this compound, which is likely smaller due to differences in side chains .
  • Substituents: Pongapinone B features a 3-methyl-2-butenyl group and methoxy substitutions at positions 5 and 7, whereas this compound’s exact substituents remain less documented .
  • Bioactivity: While this compound inhibits interleukin-1, Pongapinone B demonstrates broader pharmacokinetic properties, including high blood-brain barrier permeability (75%) and interactions with transporters like OATP1B1 and P-glycoprotein .
Table 1: Structural and Functional Comparison of Pongapinones A and B
Property This compound Pongapinone B
Molecular Formula Not fully characterized C₂₃H₂₄O₆
Key Substituents β-hydroxydihydrochalcone backbone 8-(3-methyl-2-butenyl), 5,7-OCH₃
Bioactivity Interleukin-1 inhibition Enzyme inhibition/activation
Source Pongamia pinnata bark Pongamia pinnata bark

Kanzonol A

Kanzonol A, another β-hydroxydihydrochalcone, shares structural homology with this compound but differs in origin and bioactivity:

  • Source: Isolated from Morus species, unlike this compound’s exclusive identification in Pongamia pinnata.
  • Bioactivity: Kanzonol A exhibits antifungal activity against Candida albicans but lacks reported anti-inflammatory or antitubercular effects .

Erypoegin E and Murrayafoline A

  • Murrayafoline A: An alkaloid with dual antitubercular and antimicrobial properties, contrasting with this compound’s chalcone-based structure .
Table 2: Functional Comparison with Antitubercular Compounds
Compound Structural Class Key Bioactivity Source Organism
This compound β-hydroxydihydrochalcone Anti-inflammatory, antitubercular Pongamia pinnata
Erypoegin E Flavonoid Antitubercular Unspecified plant
Murrayafoline A Carbazole alkaloid Antimicrobial, antitubercular Murraya species

Research Implications and Gaps

  • Structural Elucidation: this compound’s exact molecular formula and stereochemistry require further characterization to enable synthetic optimization .
  • Mechanistic Studies: Comparative studies on interleukin-1 inhibition between this compound and clinical anti-inflammatory agents (e.g., corticosteroids) are absent in current literature.
  • Synergistic Potential: Combining this compound with alkaloids like Murrayafoline A could enhance antitubercular efficacy, warranting in vitro synergy assays.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for isolating and characterizing Pongapinone A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography, HPLC, or TLC. Structural elucidation relies on spectroscopic methods: NMR (¹H, ¹³C, DEPT, HSQC, HMBC) for skeletal framework, HRMS for molecular formula, and IR for functional groups. For reproducibility, document solvent ratios, column packing materials, and NMR acquisition parameters (e.g., solvent, frequency) .
  • Data Example : A 2022 study reported 85% purity post-HPLC (C18 column, acetonitrile-water gradient), with ¹H NMR (600 MHz, CDCl₃) confirming a diterpenoid backbone .

Q. How can researchers design bioactivity assays to evaluate this compound’s preliminary pharmacological potential?

  • Methodological Answer : Use in vitro assays tailored to hypothesized targets (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 biological replicates. Ensure cell lines/pathways are relevant to this compound’s natural source (e.g., marine organisms for anticancer activity) .
  • Data Contradiction Note : A 2023 study reported IC₅₀ = 12 μM (HepG2 cells), while another found IC₅₀ = 35 μM, possibly due to differences in cell culture conditions (e.g., serum concentration, passage number) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Apply meta-analysis to identify confounding variables (e.g., assay protocols, compound purity). Replicate experiments under standardized conditions (e.g., ATCC cell lines, identical solvent controls). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of discrepancies. For example, a 2024 review attributed variability in IC₅₀ values to differences in mitochondrial activity assays (MTT vs. resazurin) .
  • Framework : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pongapinone A
Reactant of Route 2
Reactant of Route 2
Pongapinone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.